4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide
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Overview
Description
4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide is a complex organic compound that features a morpholine ring, a benzyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide typically involves multiple steps, including the formation of the morpholine ring and the introduction of the benzyl and trifluoromethyl groups. One common approach is to start with a morpholine derivative and introduce the benzyl group through a Friedel-Crafts alkylation reaction. The trifluoromethyl-substituted phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the recycling of catalysts and solvents to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler amine compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological pathways or targets.
Industry: It may find use in the development of new industrial chemicals or materials, particularly those requiring specific functional groups or structural features.
Mechanism of Action
The mechanism by which 4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to proteins or enzymes, altering their activity or function. The trifluoromethyl group, in particular, is known to enhance the compound’s binding affinity and stability, potentially making it more effective in its intended applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and trifluoromethyl-substituted phenyl compounds. Examples include:
- 4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]morpholine
- 4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-2-carboxamide
Uniqueness
What sets 4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide apart is its specific combination of functional groups and structural features, which may confer unique properties such as enhanced stability, binding affinity, or reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O3/c20-14-7-6-13(19(21,22)23)8-15(14)24-18(27)16-10-28-11-17(26)25(16)9-12-4-2-1-3-5-12/h1-8,16H,9-11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFYZWYFKZZDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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